3-cyclopropyl-1-(2-(indolin-1-yl)-2-oxoethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-Cyclopropyl-1-(2-(indolin-1-yl)-2-oxoethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indolin-1-yl moiety. One common approach is the reaction of indoline with appropriate reagents to introduce the cyclopropyl group. Subsequent steps may include the formation of the triazole ring and the attachment of the phenyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activities may include antimicrobial, antiviral, and anticancer properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Triazolones: Other triazolone derivatives with different substituents may have varying properties and applications.
Uniqueness: 3-Cyclopropyl-1-(2-(indolin-1-yl)-2-oxoethyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
5-cyclopropyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-19(23-13-12-15-6-4-5-9-18(15)23)14-24-21(27)25(17-7-2-1-3-8-17)20(22-24)16-10-11-16/h1-9,16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVSQRRHMMZXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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